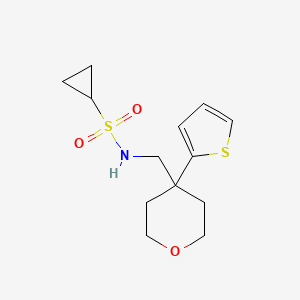
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, “N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine” has a molecular weight of 352.3919 . Another compound, “2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide”, has an empirical formula of C15H15N5OS2HBr .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, “N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine” is known to interact with TGF-beta receptor type-1 . Another study reported the synthesis of ligands and corresponding Pd(II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “N-(6-methylpyridin-2-yl)pivalamide” has a molecular weight of 192.26 . Another compound, “2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide”, has an empirical formula of C15H15N5OS2HBr .Applications De Recherche Scientifique
Insecticidal Activity
Research has shown that analogs of 1,3,4-oxadiazole compounds exhibit significant insecticidal activities. For example, a study synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds displayed promising insecticidal effects, suggesting potential applications in pest control (Qi et al., 2014).
Antimicrobial and Anticancer Agents
Compounds with 1,3,4-oxadiazole cores have been explored for their antimicrobial and anticancer properties. A study focusing on the synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine demonstrated their potential as antimicrobial and anticancer agents, highlighting the diverse therapeutic applications of these compounds (Ahsan & Shastri, 2015).
Molecular Docking Studies for Antimicrobial Property
Another study synthesized 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives and conducted molecular docking studies to assess their antimicrobial properties. The findings suggested these compounds as potential inhibitors of specific enzymes, indicating their utility in developing new antimicrobial drugs (Shyma et al., 2013).
Organic Light Emitting Diodes (OLEDs)
The application of 1,3,4-oxadiazole derivatives in materials science, particularly in the development of efficient OLEDs with low efficiency roll-off, has been investigated. A study utilized iridium emitters with 1,3,4-oxadiazole ancillary ligands to develop green phosphors for OLEDs, showcasing the role of these compounds in improving device performance (Jin et al., 2014).
Fungicidal Activity
Furthermore, the fungicidal activity of 1,3,4-oxadiazoles and their structure-activity relationships (SAR) have been explored, with compounds demonstrating efficacy against specific fungal pathogens, offering insights into the design of new fungicides (Zou et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds have been suggested. For instance, some of the complexes of “Ni II, Co II, Zn II, and Cu II” with a promising anti-tuberculosis drug were suggested to be used as effective sensors in biosystems . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity .
Propriétés
IUPAC Name |
(E)-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-6-5-9-14(18-12)16-20-21-17(23-16)19-15(22)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVQDOHEMHULJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)

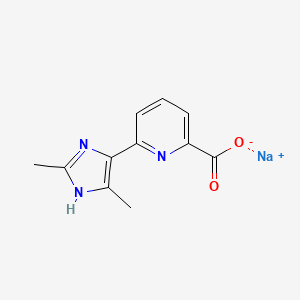
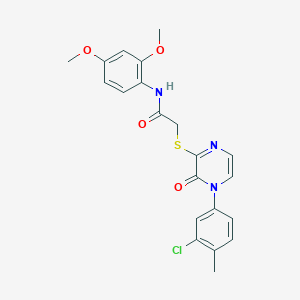

![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)
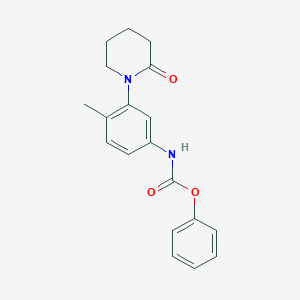
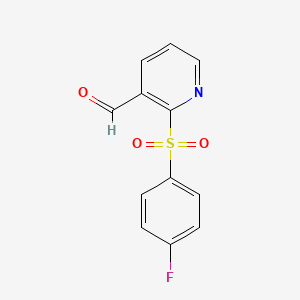
![4-{1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2818192.png)
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)

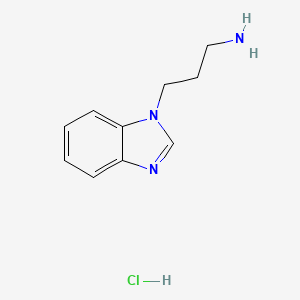
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
